Cain's quinolinium

Übersicht

Beschreibung

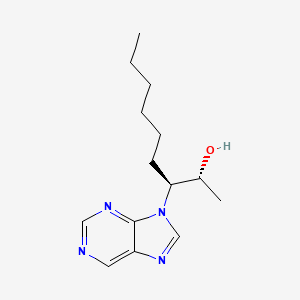

Cain’s quinolinium is a cationic aromatic heterocycle with a quaternary bridgehead nitrogen It is a derivative of quinoline, a compound known for its wide range of biological activities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cain’s quinolinium can be synthesized through the quaternization of quinoline. This process involves the reaction of quinoline with alkyl halides under controlled conditions. The reaction typically takes place in an organic solvent such as acetonitrile or dichloromethane, and the temperature is maintained between 0°C and 50°C to ensure optimal yield .

Industrial Production Methods: In industrial settings, the production of Cain’s quinolinium involves large-scale quaternization reactions. The process is optimized for high yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems for reagent addition and temperature control further enhances the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: Cain’s quinolinium undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinolinium N-oxide.

Reduction: Reduction reactions can convert it back to quinoline.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinolinium ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.

Major Products:

Oxidation: Quinolinium N-oxide.

Reduction: Quinoline.

Substitution: Various substituted quinolinium derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Cain’s quinolinium has several scientific research applications:

Wirkmechanismus

Cain’s quinolinium exerts its effects through several mechanisms:

DNA Intercalation: It can insert itself between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription.

Enzyme Inhibition: Certain derivatives of Cain’s quinolinium inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV, leading to cell death.

Fluorescent Probes: As a fluorescent probe, it binds selectively to specific DNA structures, allowing for visualization and study of these structures in living cells.

Vergleich Mit ähnlichen Verbindungen

Cain’s quinolinium is unique compared to other quinolinium derivatives due to its specific structural features and applications. Similar compounds include:

Quinolizinium: Another cationic aromatic heterocycle used as a fluorescent dye and DNA intercalator.

Isoquinolinium: Similar to quinolinium but with a different ring structure, used in ionic liquid crystals.

Quinolones: A class of compounds with antibacterial properties, targeting bacterial DNA gyrase and topoisomerase IV.

Uniqueness: Cain’s quinolinium stands out due to its versatility in various applications, from medicinal chemistry to industrial processes. Its ability to act as a DNA intercalator and fluorescent probe makes it particularly valuable in biological research .

Eigenschaften

IUPAC Name |

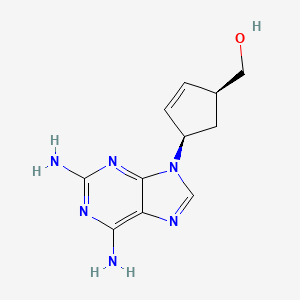

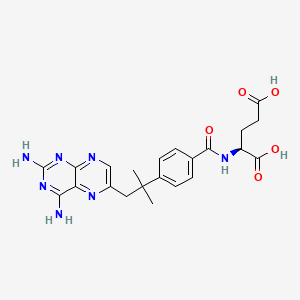

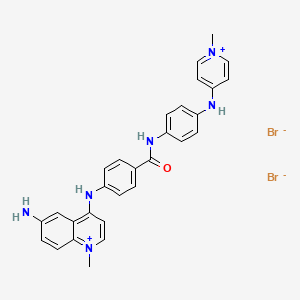

4-[(6-amino-1-methylquinolin-1-ium-4-yl)amino]-N-[4-[(1-methylpyridin-1-ium-4-yl)amino]phenyl]benzamide;dibromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H26N6O.2BrH/c1-34-16-13-25(14-17-34)31-22-8-10-24(11-9-22)33-29(36)20-3-6-23(7-4-20)32-27-15-18-35(2)28-12-5-21(30)19-26(27)28;;/h3-19H,30H2,1-2H3,(H,33,36);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKOIDEAUWOAYRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)NC4=C5C=C(C=CC5=[N+](C=C4)C)N.[Br-].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H28Br2N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

50309-15-4 (ditosylate) | |

| Record name | Quinolinium dibromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050308946 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

636.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50308-94-6 | |

| Record name | Quinolinium dibromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050308946 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is known about how Cain's quinolinium interacts with biological systems?

A1: While a precise mechanism of action remains unclear, studies suggest this compound exhibits cytotoxic activity against both murine L1210 leukemia cells and bone marrow progenitor cells. [] Interestingly, at non-toxic concentrations, it displays a protective effect against mechlorethamine cytotoxicity in both cell types. [] This suggests a complex interaction with cellular components and warrants further investigation to elucidate its specific targets and downstream effects. Additionally, research indicates this compound exhibits binding affinity to lipid extracts from various rat tissues, including kidney, liver, heart, and skeletal muscle. [] This binding appears saturable and can be influenced by the presence of molecules like spermine, spermidine, calcium ions, and protons. [] These findings suggest this compound may interact with lipid membranes or lipid-associated proteins, potentially influencing membrane fluidity or cellular signaling pathways.

Q2: What is the structural characterization of this compound?

A2: this compound, specifically the analog referenced as NSC 113089 in one study, is described as 6-amino-1-ethyl-4-[p-[[p-[(1-ethylpyridinium-4-yl) amino] phenyl] carbamoyl]-anilino]-quinolinium dibromide. [] Unfortunately, the provided abstracts do not detail the molecular weight or spectroscopic data (e.g., NMR, IR) for this compound. Further research in chemical databases and literature is necessary to obtain this information.

Q3: What are the implications of combining this compound with other chemotherapeutic agents?

A4: Research shows promising results when this compound is combined with mechlorethamine in a murine L1210 leukemia model. [] While both agents alone resulted in limited survival rates (50% for this compound and 0% for mechlorethamine), the combination therapy at a 1:1 molar ratio significantly improved survival, leading to 100% long-term survivors. [] This finding highlights the potential of this compound in combination chemotherapy, potentially mitigating the toxicity of other agents while enhancing therapeutic efficacy.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.